Clemastine N-Oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

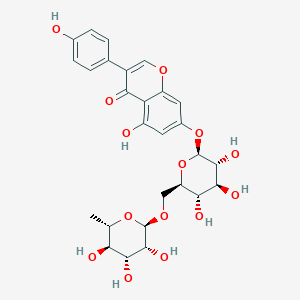

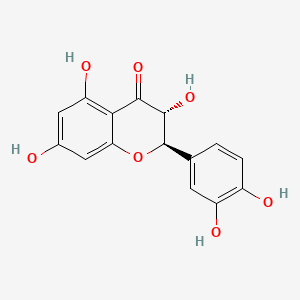

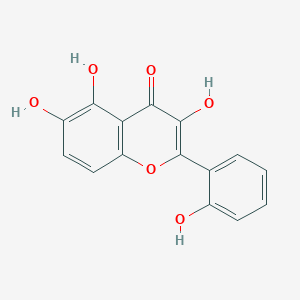

Use of Cunninghamella elegans for Drug Metabolite Identification : Cunninghamella elegans, a filamentous fungus, was shown to produce metabolites similar to those in mammals, including clemastine metabolites. This study aided in the identification of clemastine metabolites, including Norclemastine, hydroxylated clemastine isomers, and two N-oxide metabolites (Åberg et al., 2010).

Method Development for Determining Clemastine and its Impurities : A dual system of cyclodextrins was used in micellar electrokinetic capillary chromatography to determine clemastine and its impurities in drug substances and tablets. This research contributed to the analytical chemistry field, particularly in the quality control of clemastine (Orlandini et al., 2010).

Gas Chromatography for Clemastine Plasma Kinetics Study : A study developed a method for estimating clemastine in human plasma, providing insights into the drug's plasma kinetics and biological effects (Tham et al., 1978).

Clemastine's Interaction with Ethanol : Research investigating the effects of clemastine, an antihistamine, in combination with ethanol, found no significant modification in performance when clemastine was given alone or in combination with ethanol (Franks et al., 1979).

Clemastine in Veterinary Pharmacology : A study evaluated the pharmacokinetics and pharmacodynamics of clemastine in horses, suggesting its efficacy in reducing histamine-induced wheal formations but indicating low oral bioavailability in this species (Törneke et al., 2003).

Clemastine's Anti-Asthmatic Properties : Clemastine was compared with a placebo and another antihistaminic agent in asthma patients, demonstrating good protection against a challenging antigen (Girard & Cuevas, 1977).

Clemastine Fumarate in Myocardial Ischemia Reperfusion Injury : Clemastine fumarate was found to protect against myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt signaling pathway, suggesting potential therapeutic applications (Yuan et al., 2020).

Enantioselective Synthesis of Clemastine : The first enantioselective synthesis of clemastine as its (S,S)-stereoisomer was achieved, contributing to the field of synthetic chemistry (Fournier et al., 2010).

Clemastine in Treating Depression-Like Behavior : Clemastine was found to alleviate depressive-like behavior in mice, potentially through modulating the expression of P2X7 receptor and suppressing microglial M1-like activation (Su et al., 2018).

Metabolism of Clemastine in Rats : Research identified and isolated 18 phase I- and II-metabolites of clemastine in rat feces and urine, providing insights into the drug's metabolism (Göber et al., 1989).

安全和危害

未来方向

Clemastine, the parent compound of Clemastine N-Oxide, has shown potential in various central nervous system disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies .

属性

IUPAC Name |

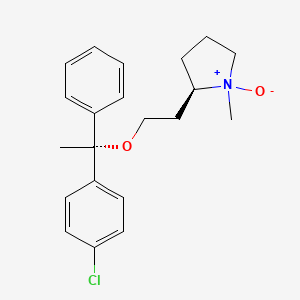

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFEDGPQDFPLM-OJOWTSHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clemastine N-Oxide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。